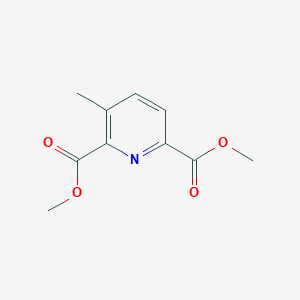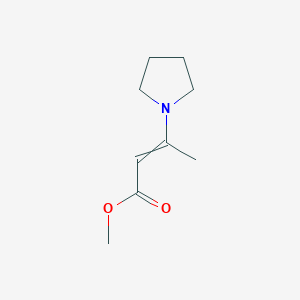
Methyl 3-pyrrolidin-1-ylbut-2-enoate
説明
Methyl 3-pyrrolidin-1-ylbut-2-enoate, also known as MPB, is a synthetic compound that has gained significant attention in the field of scientific research. It is a versatile molecule that has been utilized for various applications, including drug development, organic synthesis, and material science.
作用機序
The exact mechanism of action of Methyl 3-pyrrolidin-1-ylbut-2-enoate is not fully understood, but it is believed to act through multiple pathways. Methyl 3-pyrrolidin-1-ylbut-2-enoate has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases. Additionally, Methyl 3-pyrrolidin-1-ylbut-2-enoate has been shown to modulate the activity of various enzymes and receptors, such as acetylcholinesterase and the N-methyl-D-aspartate receptor, which are implicated in neurodegenerative diseases.
Biochemical and Physiological Effects:
Methyl 3-pyrrolidin-1-ylbut-2-enoate has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in the development of various diseases. Additionally, Methyl 3-pyrrolidin-1-ylbut-2-enoate has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Methyl 3-pyrrolidin-1-ylbut-2-enoate has also been shown to exhibit anti-tumor activity in various cancer cell lines.
実験室実験の利点と制限
Methyl 3-pyrrolidin-1-ylbut-2-enoate has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has a relatively low toxicity profile, making it safe for use in animal studies. However, Methyl 3-pyrrolidin-1-ylbut-2-enoate has some limitations, including its low solubility in water, which can make it challenging to work with in aqueous systems. Additionally, the exact mechanism of action of Methyl 3-pyrrolidin-1-ylbut-2-enoate is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for research on Methyl 3-pyrrolidin-1-ylbut-2-enoate. One area of interest is the development of Methyl 3-pyrrolidin-1-ylbut-2-enoate-based drugs for the treatment of various diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of Methyl 3-pyrrolidin-1-ylbut-2-enoate and its potential therapeutic targets. Furthermore, Methyl 3-pyrrolidin-1-ylbut-2-enoate can be utilized as a building block for the synthesis of various organic compounds and materials, making it an attractive molecule for material science research. Overall, Methyl 3-pyrrolidin-1-ylbut-2-enoate is a versatile molecule with significant potential for scientific research and development.
科学的研究の応用
Methyl 3-pyrrolidin-1-ylbut-2-enoate has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities. Methyl 3-pyrrolidin-1-ylbut-2-enoate has also been identified as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, Methyl 3-pyrrolidin-1-ylbut-2-enoate has been utilized as a building block for the synthesis of various organic compounds and materials, such as polymers and liquid crystals.
特性
IUPAC Name |
methyl 3-pyrrolidin-1-ylbut-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-8(7-9(11)12-2)10-5-3-4-6-10/h7H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIVUPFHBDCEGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC)N1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70275940 | |
| Record name | 2-Butenoic acid, 3-(1-pyrrolidinyl)-, methyl ester, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70275940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-pyrrolidin-1-ylbut-2-enoate | |
CAS RN |
15424-17-6, 55212-79-8 | |
| Record name | 2-Butenoic acid, 3-(1-pyrrolidinyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15424-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butenoic acid, 3-(1-pyrrolidinyl)-, methyl ester, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70275940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




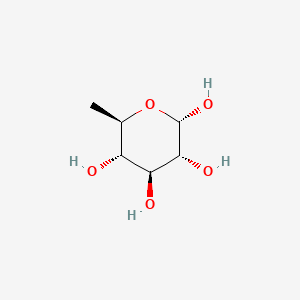
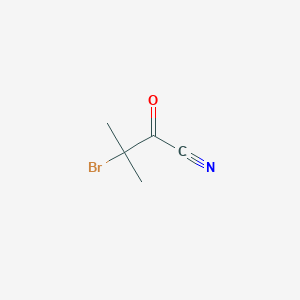

![6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid](/img/structure/B3271614.png)
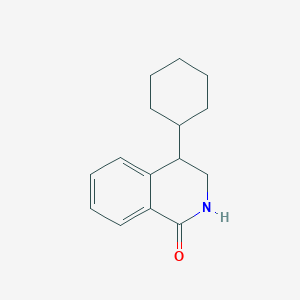
![1-Pyrazolo[1,5-b]pyridazin-3-ylethanone](/img/structure/B3271638.png)
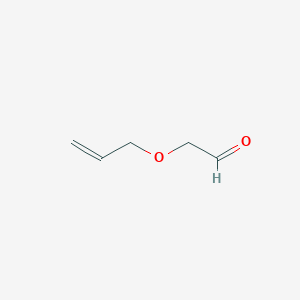


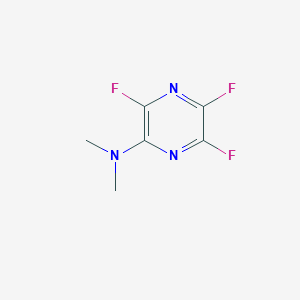
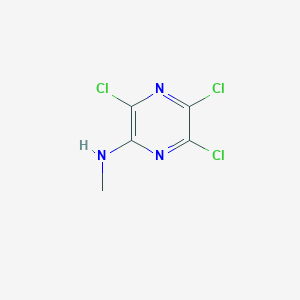
![4,4'-[Oxybis(methylene)]bisbenzoic acid](/img/structure/B3271689.png)
